molecular formula C13H13N3O B1436662 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 1105196-10-8

2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B1436662
CAS No.: 1105196-10-8
M. Wt: 227.26 g/mol
InChI Key: UADHYSLTSQDTNN-UHFFFAOYSA-N
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Description

2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:

  • Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions.

  • Substitution at the 5-position: The propyl group can be introduced by reacting the oxadiazole with an appropriate alkylating agent, such as propyl bromide, in the presence of a base.

  • Coupling with indole: The final step involves the reaction of the substituted oxadiazole with indole under suitable conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives.

Mechanism of Action

The mechanism by which 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole can be compared with other similar compounds, such as:

  • 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole

  • 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

  • 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole

These compounds share the oxadiazole and indole moieties but differ in the substituent at the 5-position. The propyl group in this compound provides unique chemical and biological properties compared to its counterparts.

Properties

IUPAC Name

2-(1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-5-12-15-16-13(17-12)11-8-9-6-3-4-7-10(9)14-11/h3-4,6-8,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADHYSLTSQDTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 4
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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